molecular formula C23H22N2O2S B284851 3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284851
M. Wt: 390.5 g/mol
InChI Key: REBGFXAWGOSJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential as a therapeutic agent. This compound has been found to exhibit promising activity against certain diseases and disorders, making it an area of interest for scientific research.

Mechanism of Action

The mechanism of action of 3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or pathways involved in disease processes. For example, this compound has been found to inhibit the activity of certain kinases involved in cancer cell proliferation, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including cytotoxicity against cancer cells, anti-inflammatory activity, and potential neuroprotective effects. However, more research is needed to fully understand these effects and their underlying mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a therapeutic agent for various diseases and disorders. However, one limitation is that more research is needed to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several potential future directions for research on 3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. For example, researchers could explore its activity against other types of cancer or investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, more research is needed to fully understand its mechanisms of action and potential side effects, which could inform the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the condensation of 3-methylbenzaldehyde and 4-propoxybenzaldehyde to form the corresponding chalcone intermediate. This intermediate is then reacted with thiourea in the presence of a Lewis acid catalyst to yield the final product, this compound.

Scientific Research Applications

3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been the subject of several scientific studies, with researchers exploring its potential as a therapeutic agent for various diseases and disorders. One area of interest is its activity against cancer, with studies showing that this compound exhibits cytotoxic activity against several cancer cell lines. Other studies have focused on its potential as an anti-inflammatory agent, with this compound showing anti-inflammatory activity in animal models.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S/c1-3-11-27-19-9-7-18(8-10-19)20-14-28-22-21(20)23(26)25(15-24-22)13-17-6-4-5-16(2)12-17/h4-10,12,14-15H,3,11,13H2,1-2H3

InChI Key

REBGFXAWGOSJQO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC(=C4)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC(=C4)C

Origin of Product

United States

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